molecular formula C16H22N4 B7557667 N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline

N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline

Cat. No. B7557667
M. Wt: 270.37 g/mol
InChI Key: HADDHYPCMDIIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline, also known as MTA, is a compound that has been extensively studied for its potential use in scientific research. MTA has shown promise in a variety of applications, including as a tool for studying the function of certain proteins and as a potential therapeutic agent for a range of diseases.

Mechanism of Action

N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline is thought to work by inhibiting the activity of certain enzymes, including PDE5. This inhibition can lead to increased levels of cyclic guanosine monophosphate (cGMP), which can have a range of physiological effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been shown to have a range of biochemical and physiological effects. For example, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been shown to increase levels of cGMP, which can lead to increased blood flow and vasodilation. N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been extensively studied and its mechanism of action is well understood. However, one limitation of using N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline. One area of interest is the potential use of N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline as a therapeutic agent for a range of diseases, including cancer and Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline and to identify other proteins that may be affected by N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline. Finally, research could be conducted to develop new synthesis methods for N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline that would allow for larger quantities to be produced.

Synthesis Methods

N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline can be synthesized using a variety of methods, including the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexyl hydrazine, which is then reacted with 4-methyl-1,2,4-triazol-3-amine to produce N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline.

Scientific Research Applications

N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been used in a variety of scientific research applications, including as a tool for studying the function of certain proteins. For example, N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has been used to study the function of the protein PDE5, which is involved in the regulation of blood flow. N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline has also been studied for its potential therapeutic use in a range of diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-12-6-8-14(9-7-12)18-15-5-3-4-13(10-15)16-19-17-11-20(16)2/h3-5,10-12,14,18H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADDHYPCMDIIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC2=CC=CC(=C2)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-3-(4-methyl-1,2,4-triazol-3-yl)aniline

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